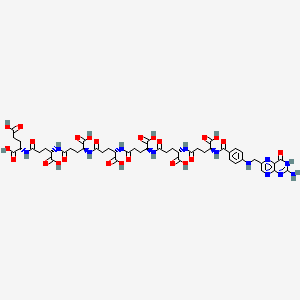

Pteroylhexaglutamylglutamic acid

Description

Pteroylhexaglutamylglutamic acid (also referred to as vitamin Bc conjugate) is a folate derivative comprising a pteroyl group linked to six glutamic acid residues via γ-glutamyl bonds . It is a naturally occurring conjugate form of folic acid, predominantly found in dietary sources such as yeast, liver, and leafy greens . Unlike synthetic folic acid (pteroylmonoglutamic acid), this polyglutamylated form requires enzymatic hydrolysis by conjugase (γ-glutamyl hydrolase) to release biologically active folate for absorption and utilization in humans . Its structure (Fig. 3 in ) underscores its role as a storage form of folate in tissues and food sources .

Properties

CAS No. |

6484-74-8 |

|---|---|

Molecular Formula |

C49H61N13O24 |

Molecular Weight |

1216.1 g/mol |

IUPAC Name |

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C49H61N13O24/c50-49-61-39-38(41(72)62-49)53-23(20-52-39)19-51-22-3-1-21(2-4-22)40(71)60-30(48(85)86)10-17-36(68)58-28(46(81)82)8-15-34(66)56-26(44(77)78)6-13-32(64)54-24(42(73)74)5-12-31(63)55-25(43(75)76)7-14-33(65)57-27(45(79)80)9-16-35(67)59-29(47(83)84)11-18-37(69)70/h1-4,20,24-30,51H,5-19H2,(H,54,64)(H,55,63)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H,60,71)(H,69,70)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H3,50,52,61,62,72)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

WDDAVTBNEYJVJP-FLMSMKGQSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Appearance |

Solid powder |

Other CAS No. |

6484-74-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XXXXXXXE |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N-phthaloyl-L-glutamic acid N-phthalamoyl-L-glutamic acid N-phthaloyl-L-glutamic acid N-phthaloylglutamic acid N-phthaloylglutamic acid, (DL)-isomer PhGA pteroylhexaglutamylglutamic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pteroylhexaglutamylglutamic acid belongs to the family of folic acid conjugates, which differ in the number of glutamic acid residues. Key comparisons with related compounds are outlined below:

Biochemical Activity

- Activity Insights: While shorter conjugates (mono-, di-, and triglutamates) exhibit near-equivalent activity to folic acid in bacteria and protozoa, hexa- and polyglutamates show significantly reduced activity due to their reliance on conjugase-mediated hydrolysis . Notably, in Tetrahymena agelii, even the triglutamate and hexaglutamate conjugates are as active as folic acid, suggesting species-specific enzymatic efficiency .

Pharmacokinetics and Excretion

- Excretion Variability : The hexaglutamate conjugate demonstrates reduced urinary excretion of active folate compared to folic acid, likely due to slower hydrolysis and interference by dietary conjugase inhibitors (e.g., in yeast or spinach) .

Clinical Efficacy in Hematologic Disorders

- Mechanistic Limitations: In pernicious anemia, the hexaglutamate conjugate’s efficacy is hindered by intrinsic factor deficiency and competitive inhibition from endogenous conjugase inhibitors (e.g., liver-derived polypeptides) . In contrast, shorter conjugates like diglutamate are more reliably hydrolyzed and absorbed .

Factors Influencing Utilization

Conjugase Inhibitors

Natural inhibitors (e.g., yeast polypeptides, α-p-aminobenzoyl polyglutamides) competitively block conjugase activity, reducing hydrolysis of hexa- and polyglutamates . This explains the inconsistent clinical responses in pernicious anemia and the need for high conjugate doses (up to 54 mg/day) to bypass inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.